4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde
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Overview
Description
4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a bromine atom, two methyl groups, and an aldehyde functional group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 1,2-dimethylimidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
For the formylation step, Vilsmeier-Haack reaction is often employed, where the brominated intermediate is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: Substituted imidazoles with various functional groups replacing the bromine atom.
Oxidation: 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-bromo-1,2-dimethyl-1H-imidazole-5-methanol.
Scientific Research Applications
4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the methyl groups and aldehyde functionality, resulting in different reactivity and applications.
1,2-Dimethylimidazole: Lacks the bromine and aldehyde groups, making it less versatile in chemical reactions.
4,5-Dibromo-1,2-dimethyl-1H-imidazole: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
Uniqueness: The combination of these functional groups allows for selective modifications and the synthesis of diverse derivatives .
Properties
CAS No. |
1246553-44-5 |
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Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h3H,1-2H3 |
InChI Key |
PVMMXAVLLYDYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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